molecular formula C9H17NO2 B1316400 (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate CAS No. 23199-14-6

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Cat. No.: B1316400
CAS No.: 23199-14-6
M. Wt: 171.24 g/mol
InChI Key: NSIXHHAVJIMVTD-UHFFFAOYSA-N
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Description

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its cyclohexane ring structure with an aminomethyl group and a carboxylate ester group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a cyclohexane derivative.

    Functional Group Introduction: An aminomethyl group is introduced to the cyclohexane ring through a series of reactions, often involving reductive amination.

    Esterification: The carboxylate ester group is introduced through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.

    trans-4-(Aminomethyl)cyclohexanecarboxylic acid: Lacks the ester group, having a free carboxylic acid instead.

Uniqueness

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its acid counterpart, influencing its solubility and reactivity.

Properties

IUPAC Name

methyl 4-(aminomethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIXHHAVJIMVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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